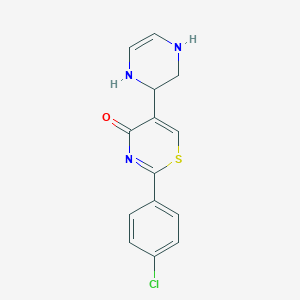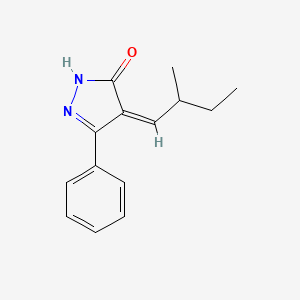![molecular formula C13H18N2O B12914843 2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12914843.png)
2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound that features a pyrrole ring fused with a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole can be achieved through the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . The reaction involves heating N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the corresponding N-phthalimidopyrrolidines . This method is notable for its efficiency and the incorporation of multiple pharmacophoric groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or alcohols are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups like amines or ethers.
科学研究应用
2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: Could be used in the development of new materials with specific chemical properties.
作用机制
The mechanism by which 2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride
- rac-Methyl (3aR,6aS)-3-(4-methoxyphenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
- (3AR,6aS)-2-Ethyloctahydropyrrolo[3,4-c]pyrrole hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a methoxy group on the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
5-(3-methoxyphenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C13H18N2O/c1-16-13-4-2-3-12(5-13)15-8-10-6-14-7-11(10)9-15/h2-5,10-11,14H,6-9H2,1H3 |
InChI 键 |
MVONHRDMOWJDGW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)N2CC3CNCC3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


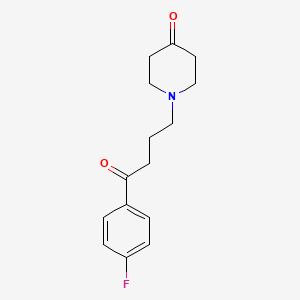
![2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12914766.png)

![6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline](/img/structure/B12914780.png)


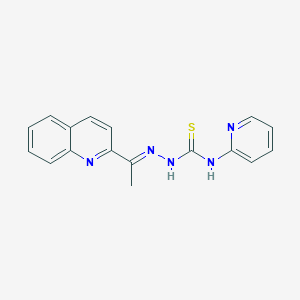
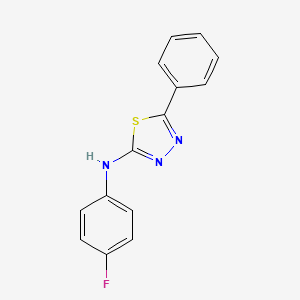


![10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12914836.png)
